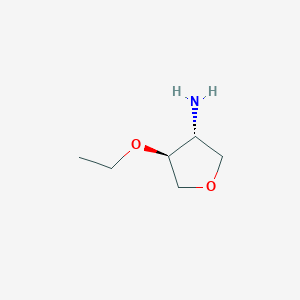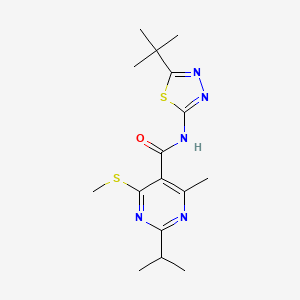![molecular formula C14H11ClN2O3 B2443364 (2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid CAS No. 1562449-91-5](/img/structure/B2443364.png)
(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid, also known as CPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Chemical Synthesis and Characterization
Chiral Derivatizing Agents : Research on similar compounds, such as 2-fluoro-2 phenylacetic acid, has been conducted to explore their use as chiral derivatizing agents for enantiomeric excess measurement using NMR spectroscopy. This involves synthetization through specific reactions and studying the correlation between chemical shifts and molecular configuration (Hamman, Béguin, & Arnaud, 1991).
Polyacetylenes and Chirality Assignment : The preparation of polyacetylenes bearing an amino group and their application in chirality assignment of carboxylic acids through circular dichroism has been reported. This highlights the utility of such compounds in determining the chirality of acids, demonstrating their potential in stereochemical analysis (Yashima, Maeda, Matsushima, & Okamato, 1997).
Derivatization for GC Analysis : A methodology involving fast derivatization of phenolic acids, including phenylacetic acids, for gas chromatography analysis, was developed. This showcases the application in analytical chemistry for efficient and rapid analysis of aromatic acids (Hušek, 1992).
Supramolecular Chemistry and Material Science
- Crystal Structures and Supramolecular Architectures : Studies on the crystal structures of chiral [Rh(aminocarboxylato)(η4-cod)] complexes, derived from amino acids including phenylglycine (a structurally related compound), reveal insights into the design of homochiral helix-enantiomers and their potential in material science and supramolecular chemistry (Enamullah, Sharmin, Hasegawa, Hoshi, Chamayou, & Janiak, 2006).
Biological Applications
- Synthesis of Biologically Active Amino Acids : Research into the oxidative cyclization of specific amides to pyrrolidin-2-ones demonstrates the synthesis pathway for biologically active amino acids, indicating the relevance of these compounds in drug synthesis and bioactive molecule development (Galeazzi, Mobbili, & Orena, 1996).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[(6-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-8-4-7-10(16-11)13(18)17-12(14(19)20)9-5-2-1-3-6-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMAUOFRPMYTI-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(6-chloropyridin-2-yl)formamido]-2-phenylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)
![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)




![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)
![5-(4-chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2443295.png)


![1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2443299.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2443301.png)
